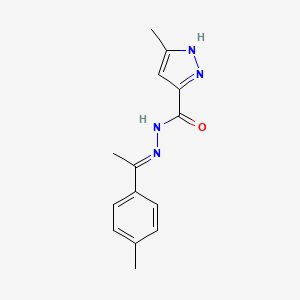

(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-9-4-6-12(7-5-9)11(3)16-18-14(19)13-8-10(2)15-17-13/h4-8H,1-3H3,(H,15,17)(H,18,19)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYONXPFFWSAT-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-methyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole carbohydrazides are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs like nitro (NO₂) or chloro (Cl) on the aryl ring (e.g., Compound 26, 3e) exhibit enhanced cytotoxicity, likely due to increased electrophilicity and DNA-binding capacity .

- Hydrophobic Substituents: Bulky groups (e.g., 4-tert-butylbenzyl in Compound 26) improve cell membrane permeability, enhancing anticancer efficacy .

- Heterocyclic Variations: Replacement of phenyl with thienyl or furyl (e.g., ) modulates solubility and bioavailability but may reduce potency compared to aromatic substituents .

Pharmacological Activity

- Anticancer Potential: Compound 26 () demonstrated significant growth inhibition (IC₅₀ = 8.2 µM) against A549 lung cancer cells via apoptosis induction. The p-tolyl group in the target compound may similarly enhance lipophilicity and tumor penetration .

- Antimicrobial Activity: Thienyl and furyl derivatives () show moderate antimicrobial effects, suggesting that the target compound’s p-tolyl group could be optimized for such applications .

Computational and Crystallographic Studies

- Crystal Structures: While the target compound’s crystal structure is unreported, related compounds (e.g., ) form layered structures via N–H⋯N/O hydrogen bonds, which could influence solubility and stability .

Biological Activity

(E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrazole ring, a methyl group, and a p-tolyl group, which enhance its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including this compound. For instance, research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

Table 1: Cytotoxicity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| 3-Methyl-1H-pyrazole-5-carbohydrazide | A549 | 26 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 0.08 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Proliferation : Many pyrazole derivatives inhibit key cellular pathways involved in cancer cell proliferation.

- Induction of Apoptosis : Some studies have shown that these compounds can trigger programmed cell death in cancer cells.

- Antioxidant Activity : Pyrazoles may also exhibit antioxidant properties, which can protect normal cells from oxidative stress induced by cancer therapies.

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated antimicrobial activity. Studies have indicated that certain pyrazoles can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| 1-phenyl-1H-pyrazole-4-carboxylate | E. coli | TBD |

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrazole derivatives:

- Bouabdallah et al. reported significant cytotoxic potential for certain pyrazoles against Hep-2 and P815 cancer cell lines with IC50 values indicating strong activity .

- Xia et al. prepared derivatives that exhibited notable antitumor activity with significant apoptosis induction in tested cell lines .

Case Studies

A recent case study evaluated the effects of this compound on various cancer models. The study found that treatment with this compound led to a marked reduction in tumor size in xenograft models compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-methyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The compound is synthesized via a condensation reaction between 1-(p-tolyl)ethanone and pyrazole-5-carbohydrazide under reflux in methanol. Key steps include:

- Reaction Conditions : 60–80°C, 6–8 hours, anhydrous methanol as solvent.

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation .

- Structural Confirmation : NMR (1H, 13C) and IR spectroscopy validate the hydrazone linkage (C=N stretch at 1600–1650 cm⁻¹) and pyrazole ring (N-H stretch at 3200–3300 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- 1H NMR : Peaks at δ 2.35 ppm (methyl group on p-tolyl), δ 8.2–8.5 ppm (hydrazone proton).

- 13C NMR : Signals at 150–155 ppm (C=N), 140–145 ppm (pyrazole carbons).

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) reveals planar geometry, with π-π stacking between aromatic rings (distance: 3.5–3.8 Å) .

Q. What functional groups dominate its chemical reactivity?

- Key Groups :

- Hydrazone (C=N) for nucleophilic addition.

- Pyrazole ring for electrophilic substitution (e.g., halogenation).

- Methyl and p-tolyl groups influencing steric and electronic effects .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in crystallographic data?

- Methodology :

- Refinement : Use SHELXL for high-resolution data, incorporating hydrogen bonding (e.g., N-H···O interactions) and thermal motion parameters.

- Validation : Cross-check with density functional theory (DFT) calculations (B3LYP/6-311G**) to optimize geometry and compare bond lengths/angles .

Q. What strategies optimize bioactivity studies against conflicting assay results?

- Methodological Approach :

- Standardization : Use identical cell lines (e.g., MCF-7 for anticancer assays) and protocols (MTT assay, 48-hour incubation).

- Dose-Response : Test concentrations from 1 μM to 100 μM to establish IC₅₀ values.

- In Silico Validation : Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) to predict binding modes and validate experimental IC₅₀ .

Q. How do substituent variations impact biological activity?

- Case Study :

- Electron-Withdrawing Groups (e.g., -Cl): Enhance antibacterial activity (MIC: 12.5 μg/mL vs. S. aureus).

- Electron-Donating Groups (e.g., -OCH₃): Improve antioxidant capacity (IC₅₀: 18 μM in DPPH assay).

- Data Analysis : QSAR models correlate Hammett constants (σ) with logP values to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.